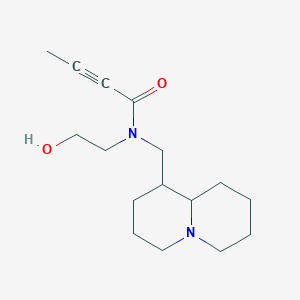

2-氯-N-(1-(3-环丙基-1,2,4-恶二唑-5-基)环己基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

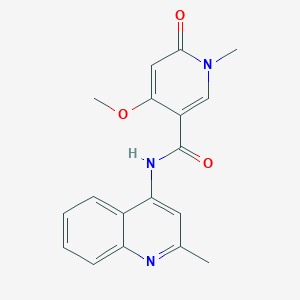

The molecular structure of “2-chloro-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” involves a cyclohexyl ring, a 1,2,4-oxadiazole ring, and a benzamide group. The cyclohexyl ring is a saturated cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients .科学研究应用

Medicinal Chemistry and Drug Development

The compound’s structural diversity makes it a potential candidate for drug discovery. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. The oxadiazole ring, known for its bioactivity, could serve as a scaffold for developing new drugs. Further studies are needed to evaluate its pharmacological properties and potential therapeutic applications .

Antimicrobial Activity

Given the prevalence of antibiotic resistance, compounds with antimicrobial properties are crucial. Researchers can investigate whether “2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide” exhibits antibacterial, antifungal, or antiviral effects. In vitro and in vivo studies can assess its efficacy against specific pathogens .

Anti-inflammatory Agents

The benzamide moiety suggests potential anti-inflammatory activity. Scientists can explore its effects on inflammatory pathways, cytokine production, and immune responses. Preclinical studies may reveal its suitability as an anti-inflammatory drug .

Agrochemical Applications

Compounds with unique structures often find applications in agriculture. Researchers can investigate whether this compound has pesticidal, herbicidal, or growth-regulating properties. Its cyclohexyl and oxadiazole moieties might interact with plant receptors or enzymes, affecting plant growth and health .

Material Science

The compound’s rigid structure could make it useful in material science. Researchers can explore its potential as a building block for polymers, liquid crystals, or other functional materials. Its stability and electronic properties may contribute to novel materials with specific applications .

Coordination Chemistry

The presence of nitrogen and chlorine atoms allows for coordination with metal ions. Researchers can study its complexation behavior with transition metals, lanthanides, or actinides. Such complexes may have catalytic, luminescent, or magnetic properties .

未来方向

The future directions for “2-chloro-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” and similar compounds could involve further exploration of their potential as pharmaceutical ingredients, given the known therapeutic focus of 1,2,4-oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c19-14-7-3-2-6-13(14)16(23)21-18(10-4-1-5-11-18)17-20-15(22-24-17)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIASTUFMWJAIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)

![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)

![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)

![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)